molecular formula C21H15Cl2N3O4 B1265309 Cladoniamide E

Cladoniamide E

Cat. No.: B1265309
M. Wt: 444.3 g/mol
InChI Key: YOJVEXXBEGGPCU-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladoniamide E is a minor indolotryptoline alkaloid belonging to the cladoniamide family of bis-indole natural products, which are characterized by a rare and structurally intricate indenotryptoline scaffold . This compound is biosynthetically derived from the oxidative dimerization of L-tryptophan and is proposed to originate from the non-enzymatic, base-catalyzed opening of the succinimide ring of earlier pathway metabolites, specifically cladoniamide A or B . The cladoniamides were first isolated from Streptomyces uncialis , an actinomycete bacterium associated with the lichen Cladonia uncialis . As part of the indolotryptoline family, this compound and its analogs are of significant interest in anticancer research. Related compounds, such as cladoniamide A and BE-54017, have demonstrated potent, nanomolar cytotoxicity against various human cancer cell lines, including colon cancer (HCT-116) and breast cancer (MCF-7) cells . The mode of action for this compound class has been genetically linked to the inhibition of the vacuolar H+-ATPase (V-ATPase), a proton pump increasingly recognized as a potential therapeutic target in cancer biology . Resistance-conferring mutations in the proteolipid subunits of the V-ATPase complex in model systems provide direct genetic evidence for this mechanism, distinguishing indolotryptolines from other known V-ATPase inhibitors . Furthermore, cladoniamide A has also shown promising antimalarial activity . The biosynthetic gene cluster ( cla ) responsible for producing the cladoniamides has been elucidated, revealing a fascinating pathway where a common indolocarbazole precursor is transformed into the final indolotryptoline structure through a multi-enzyme cascade involving flavin-dependent oxidases and methyltransferases . The availability of this genetic information has enabled synthetic biology approaches to generate novel bis-indole analogs, highlighting the potential for combinatorial biosynthesis to expand chemical diversity around this privileged scaffold . Researchers can utilize this compound to explore the structure-activity relationships of indolotryptolines and investigate novel mechanisms for targeting V-ATPase in disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H15Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

(12R)-7,17-dichloro-12-hydroxy-20-methoxy-N-methyl-11-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-12-carboxamide

InChI

InChI=1S/C21H15Cl2N3O4/c1-24-20(28)21(29)19(27)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)21/h3-8,25,29H,1-2H3,(H,24,28)/t21-/m1/s1

InChI Key

YOJVEXXBEGGPCU-OAQYLSRUSA-N

Isomeric SMILES

CNC(=O)[C@@]1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Canonical SMILES

CNC(=O)C1(C(=O)C2=C(C3=C(C4=C(N31)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis and Structural Characteristics

The biosynthetic pathway of cladoniamides, including Cladoniamide E, involves the oxidative dimerization of two molecules of L-tryptophan. This process leads to the formation of an indolocarbazole core, which is then modified through a series of enzymatic and non-enzymatic reactions to produce the final compounds. Research has identified several key enzymes involved in this pathway, including flavin-dependent oxygenases that facilitate critical rearrangements necessary for the formation of the indenotryptoline structure characteristic of cladoniamides .

Key Structural Features

  • Indolocarbazole Core : The backbone structure that serves as a precursor for various modifications.
  • Indenotryptoline Structure : Unique to cladoniamides, this structure is derived from rearrangements of the indolocarbazole core.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. Studies indicate that it exhibits significant activity at concentrations as low as 10 µg/mL, suggesting potential as a lead compound in anticancer drug development . The mechanism appears to involve interference with cellular processes critical for cancer cell survival.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of cladoniamides, including this compound. Compounds from this family have shown effectiveness against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This property positions cladoniamides as candidates for developing new antibiotics in an era where antibiotic resistance is a growing concern .

Biochemical Studies

The elucidation of the biosynthetic gene clusters responsible for cladoniamide production has opened avenues for further biochemical research. Understanding these pathways allows for combinatorial biosynthesis approaches, potentially leading to novel derivatives with enhanced biological activities . The ability to manipulate these pathways through genetic engineering offers a promising strategy for producing new compounds with desired properties.

Case Study 1: Cytotoxicity Assessment

In vitro studies conducted on MCF-7 cells revealed that this compound induces apoptosis at specific concentrations. The study utilized assays to measure cell viability and apoptosis markers, confirming that this compound's mechanism involves disrupting mitochondrial function and activating caspase pathways .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were performed using this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. This was particularly notable against resistant strains, suggesting its utility in developing new antimicrobial therapies .

Chemical Reactions Analysis

Biosynthetic Origin and Pathway Context

Cladoniamide E (6 ) originates from the cladoniamide biosynthetic pathway, which converts indolocarbazole precursors into indolotryptoline scaffolds. Key steps include:

  • Enzymatic oxidation : Flavoenzyme ClaX1 catalyzes cis-diol formation at the C4c-C7a position of indolocarbazoles .

  • N-methylation : ClaM1 methylates the succinimide ring of the diol intermediate .

  • Scaffold rearrangement : ClaX2 mediates the oxidative rearrangement to form the indolotryptoline core .

  • Non-enzymatic decomposition : this compound arises via base-catalyzed succinimide ring opening of cladoniamides A-B (12 ) .

Non-Enzymatic Formation of this compound

This compound is generated through spontaneous degradation under alkaline conditions:
Reaction :

Cladoniamide A BpH 8 8 24hCladoniamide E Other Minor Derivatives\text{Cladoniamide A B}\xrightarrow{\text{pH 8 8 24h}}\text{this compound Other Minor Derivatives}

Key Findings :

  • pH sensitivity : Ring opening occurs in neutral and alkaline solutions, with full conversion at pH 8.8 .

  • Structural evidence : NMR and LC-MS confirmed the loss of the N-methyl-succinimide ring and formation of open-chain derivatives .

  • Kinetics : Decomposition progresses over 12–24 hours, with intermediates detectable via HPLC .

Table 1. Reaction Conditions and Outcomes

ParameterCondition/ResultReference
Optimal pH8.8
Time to completion24 hours
Major ProductsCladoniamides D-G (47 )
Key IntermediateOpen-chain succinimide derivative

Structural Characterization and Stability

  • Core structure : this compound retains the indolotryptoline scaffold but lacks the N-methyl-succinimide ring present in cladoniamides A-B .

  • Reactivity : The electron-rich bis-indole system renders it prone to further decomposition under prolonged basic conditions .

  • Detection : Identified in heterologous production systems (e.g., Streptomyces coelicolor) via LC-MS and UV/Vis profiling .

Biological and Experimental Context

  • Heterologous production : Engineered E. coli strains expressing ClaX1, ClaM1, ClaX2, and ClaM3 confirmed the enzymatic cascade preceding non-enzymatic steps .

  • Biological activity : While this compound itself was not assayed, related derivatives (e.g., 3-chloroarcyriaflavin A) showed IC50_{50} values of 1.42–4.42 μM against HCT-116 cancer cells .

Mechanistic Insights

  • Base catalysis : Hydroxide ions facilitate nucleophilic attack on the succinimide ring, leading to ring opening and stabilization via resonance .

  • Competing pathways : Decomposition competes with enzymatic O-methylation by ClaM3, which stabilizes the major cladoniamides .

Q & A

Q. What frameworks support interdisciplinary collaboration in this compound mechanism-of-action studies?

  • Methodological Answer : Form teams with domain experts (e.g., synthetic chemists, computational biologists) and use project management tools (e.g., GitHub for code, LabArchives for protocols). Predefine roles for hypothesis generation, experimental execution, and data analysis. Regular cross-disciplinary reviews align methodologies and resolve conflicts in interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cladoniamide E
Reactant of Route 2
Cladoniamide E

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